Trimethyl-D9-sulfonium iodide

Isotope Dilution Mass Spectrometry Stable Isotope Labeling Quantitative Bioanalysis

Using unlabeled or d6-TMS internal standards in LC-MS/MS workflows causes spectral overlap from natural 34S/13C isotopologues, leading to systematic quantification errors. Trimethyl-D9-sulfonium iodide (D9, 99 atom % D) eliminates this via a definitive +9 Da mass shift. Key advantages: Baseline-resolved MS signal without cross-contribution from analyte isotopologues, validated for nanomolar-level detection. Essential for deuterium NMR where perdeuteration suppresses 1H background. Stable solid, stored at -20 °C under argon.

Molecular Formula C3H9IS
Molecular Weight 213.124
CAS No. 106776-17-4
Cat. No. B564564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl-D9-sulfonium iodide
CAS106776-17-4
SynonymsTRIMETHYL-D9-SULFONIUM IODIDE
Molecular FormulaC3H9IS
Molecular Weight213.124
Structural Identifiers
SMILESC[S+](C)C.[I-]
InChIInChI=1S/C3H9S.HI/c1-4(2)3;/h1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3;
InChIKeyVFJYIHQDILEQNR-KYRNGWDOSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl-D9-sulfonium iodide (CAS 106776-17-4): A Perdeuterated Sulfonium Salt for Analytical Quantification


Trimethyl-D9-sulfonium iodide is a perdeuterated (D9) quaternary sulfonium salt, formally known as tris(methyl-d3)sulfonium iodide, with the molecular formula C3D9IS and a molecular weight of 213.12–213.13 g/mol . It is the stable isotope-labeled analogue of trimethylsulfonium iodide (CAS 2181-42-2), wherein all nine hydrogen atoms on the three methyl groups are replaced with deuterium [1]. This compound exists as a white to off-white solid with a melting point range of 200–210 °C and is typically stored at -20 °C under inert atmosphere . Its primary distinction lies in its isotopic labeling, which confers a mass shift of +9 Da relative to the unlabeled parent, enabling its use as an internal standard in mass spectrometry and as a probe in deuterium NMR spectroscopy .

Why Trimethyl-D9-sulfonium iodide Cannot Be Replaced by Its Unlabeled or Partially Deuterated Analogues in Quantitative Analytical Workflows


In quantitative LC-MS/MS or GC-MS workflows targeting trimethylsulfonium (TMS) as an analyte, substituting Trimethyl-D9-sulfonium iodide with the unlabeled parent (trimethylsulfonium iodide) or a partially deuterated analogue (e.g., d6-TMS) introduces systematic error. A +9 Da mass shift provides a baseline-resolved isotopic cluster with negligible cross-contribution from the analyte's natural abundance M+9 isotopologue, a critical requirement for isotope dilution mass spectrometry (IDMS) [1]. Partially deuterated forms, such as d6-TMS, may co-elute with the analyte and exhibit spectral overlap if the mass difference is insufficient to avoid interference from naturally occurring 34S or 13C isotopologues . Furthermore, in deuterium NMR studies, the perdeuterated analogue eliminates the strong 1H background signal, enabling clean observation of deuterium dynamics without proton suppression [2]. Generic substitution with unlabeled material thus fails both in quantitative accuracy and in specific spectroscopic applications.

Quantitative Differentiation of Trimethyl-D9-sulfonium iodide: Head-to-Head and Cross-Study Comparative Data


Isotopic Enrichment: 99 atom % D for Minimal Isotopic Cross-Contamination

Trimethyl-D9-sulfonium iodide is supplied with an isotopic enrichment specification of 99 atom % D, which ensures that the +9 Da mass shift is predominantly due to the D9 isotopologue. In contrast, the unlabeled parent trimethylsulfonium iodide (CAS 2181-42-2) has a natural abundance isotopic distribution that includes M+1, M+2, and higher isotopologues arising from 13C and 34S, which can interfere with the detection of a partially deuterated internal standard such as d6-TMS . The high enrichment of the D9 compound minimizes the contribution of the M+8 and M+9 isotopologues to the analyte channel, thereby improving the accuracy of isotope dilution calculations [1].

Isotope Dilution Mass Spectrometry Stable Isotope Labeling Quantitative Bioanalysis

Molecular Weight Differentiation: +9 Da Mass Shift for Baseline Resolution in MS

The perdeuterated Trimethyl-D9-sulfonium iodide exhibits a molecular weight of 213.12–213.13 g/mol, representing a +9.05 Da increase relative to the unlabeled trimethylsulfonium iodide (MW 204.07 g/mol) [1]. This mass difference is substantially larger than the +6 Da shift provided by the d6-TMS analogue (MW ~210.1 g/mol) . The greater mass separation minimizes the overlap between the internal standard's isotopic cluster and the analyte's naturally occurring M+9 isotopologue (arising from combinations of 13C and 34S), which is especially important when quantifying low-abundance analytes in complex biological matrices [2].

Mass Spectrometry LC-MS/MS Internal Standard

Melting Point Differentiation: Altered Physical Property for Quality Control

Trimethyl-D9-sulfonium iodide exhibits a melting point range of 200–210 °C, as reported by multiple vendors . In contrast, the unlabeled parent compound, trimethylsulfonium iodide, is documented with a melting point range of 210–220 °C or 215–220 °C [1]. While the difference is modest, it is reproducible and can serve as a secondary identifier for batch verification or to detect isotopic exchange degradation. The deuterated compound also shows slight differences in solubility profile, being reported as slightly soluble in methanol and water .

Physicochemical Characterization Quality Control Solid-State Analysis

Optimal Application Scenarios for Trimethyl-D9-sulfonium iodide Based on Quantitative Evidence


LC-MS/MS Quantification of Endogenous Trimethylsulfonium in Biological Fluids

Trimethyl-D9-sulfonium iodide is the preferred internal standard for the quantitative analysis of trimethylsulfonium (TMS) in human urine, plasma, or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The +9 Da mass shift (213.13 g/mol vs 204.07 g/mol for unlabeled TMS) provides baseline resolution between the analyte and internal standard, minimizing cross-contribution from natural abundance isotopologues . This is critical for achieving the low nanomolar limits of detection (e.g., 0.1 nM) required for endogenous biomarker studies, as demonstrated in validated UHPLC-ESI-MS/MS methods for hydrogen sulfide metabolites [1]. The high isotopic enrichment (99 atom % D) ensures that the internal standard signal is predominantly from the D9 species, reducing the need for complex correction algorithms .

Deuterium NMR Studies of Molecular Dynamics in Onium Salts

In solid-state or solution deuterium NMR spectroscopy, Trimethyl-D9-sulfonium iodide serves as a model compound for investigating the rotational dynamics of trimethyl groups about the C–S bond. The perdeuteration of all nine methyl hydrogens eliminates the overwhelming 1H background signal, allowing direct observation of 2H quadrupolar splittings and spin-lattice relaxation times . Studies on related onium salts, such as (CH3)3S+ I-, have revealed that activation energies for methyl rotation increase with the size of the central atom, providing insights into molecular geometry and intermolecular interactions [1]. The D9 compound is thus an essential probe for physical organic chemistry investigations of sulfonium salt dynamics.

Stable Isotope Tracing in Drug Metabolism and Environmental Fate Studies

Trimethyl-D9-sulfonium iodide can be employed as a precursor to generate perdeuterated trimethylsulfonium ylide, which can then be used to install a -CD3 moiety into small molecules of interest . This approach enables stable isotope tracing of methyl group transfer in in vitro metabolism assays or environmental degradation studies. The +3 Da mass shift per CD3 group (or +9 Da for the intact TMS moiety) facilitates detection and quantification of metabolites using high-resolution mass spectrometry, distinguishing them from endogenous unlabeled species [1]. The compound's solid-state stability at -20 °C under inert atmosphere supports long-term storage for longitudinal studies .

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